4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(2-Fluoroanilino)methyl]-6-hydroxy-7-methylchromen-2-one” is a complex organic molecule. It contains a fluoroaniline group, which is an organofluorine compound . It’s used as a precursor to various potential and real applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 4-Fluoroaniline, a component of this compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene .Scientific Research Applications
Bioactivation and Metabolism
4-Fluorinated anilines, similar in structure to the compound of interest, undergo bioactivation to reactive benzoquinoneimines as primary reaction products, a process pivotal for understanding the metabolism and toxicity of fluoroanilines. This bioactivation is facilitated by cytochrome P-450 dependent monooxygenation, indicating a potential area of research for 4-[(2-Fluoroanilino)methyl]-6-hydroxy-7-methylchromen-2-one in studying drug metabolism and detoxification mechanisms (Rietjens & Vervoort, 1991).
Fluorescence Applications
Compounds similar to 4-[(2-Fluoroanilino)methyl]-6-hydroxy-7-methylchromen-2-one have been utilized in fluorescence-based applications, demonstrating potential as fluorogenic sensors. For example, environment-sensitive fluorophores emitting in protic environments have been developed, suggesting the utility of such compounds in creating sensitive and selective fluorescent sensors for biological and environmental monitoring (Uchiyama et al., 2006).
Fluorophore-Based Sensors
Coumarin derivatives, related to the compound of interest, have been reported as effective fluorescent photoinduced electron transfer cation sensors, capable of detecting metal ions such as Zn2+, Cd2+, and Pb2+. This highlights the potential of 4-[(2-Fluoroanilino)methyl]-6-hydroxy-7-methylchromen-2-one in the development of new materials for detecting and quantifying metal ions in various environments (Kulatilleke et al., 2006).
Antimicrobial Activity
Fluorinated compounds similar in structure have been synthesized and evaluated for their antimicrobial activity, indicating a possible research pathway for the compound . The study of such compounds contributes to the development of novel antimicrobial agents, addressing the growing concern over antibiotic resistance (Banpurkar et al., 2018).
Chemical Synthesis and Drug Development
The chemical synthesis and modification of fluoroanilines and related compounds, including those with fluorine substituents, play a significant role in drug development and the creation of new materials. Studies focusing on the synthesis and properties of such compounds provide essential insights into their potential applications in medicinal chemistry and materials science (Wittmann et al., 2006).
Mechanism of Action
Target of Action
Similar compounds, such as 7-amino-4-methylcoumarin (coumarin 120), have been used as fluorescent probes for various serine proteases .
Mode of Action
It is known that similar compounds interact with their targets by binding to the active site, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to affect various enzymatic pathways, including those involving serine proteases .
Pharmacokinetics
Similar compounds are known to be soluble in acetone, dimethyl sulfoxide, and dimethylformamide, which may impact their bioavailability .
Result of Action
Similar compounds have been used as fluorescent probes, indicating that they may have the ability to bind to and illuminate certain targets within cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that similar compounds are sensitive to light, which may impact their stability .
Properties
IUPAC Name |
4-[(2-fluoroanilino)methyl]-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-10-6-16-12(8-15(10)20)11(7-17(21)22-16)9-19-14-5-3-2-4-13(14)18/h2-8,19-20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVYMMNBDRTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.